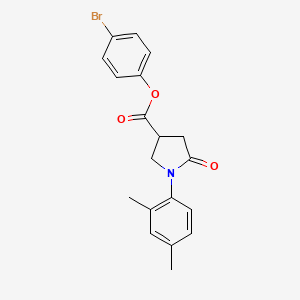![molecular formula C15H16N4O6 B4143743 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B4143743.png)
2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide
Overview
Description
2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide typically involves multiple steps. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalimide. This intermediate is then reacted with acetic anhydride to introduce the acetyl group. The final step involves the reaction with N-(2-methoxyethyl)amine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or methoxyethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce hydrazine-based compounds.
Scientific Research Applications
2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
- 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
- 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-
Uniqueness
What sets 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide apart from similar compounds is its unique combination of functional groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6/c1-25-7-6-16-12(21)13(22)18-17-11(20)8-19-14(23)9-4-2-3-5-10(9)15(19)24/h2-5H,6-8H2,1H3,(H,16,21)(H,17,20)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRLQJZDXQWQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NNC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,3-dichlorophenoxy)ethyl]-4-ethylpiperazine oxalate](/img/structure/B4143661.png)
![3,4-dichloro-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[2-(4-nitrophenyl)-2-oxoethyl]benzamide](/img/structure/B4143667.png)
![N-(1-adamantyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide](/img/structure/B4143681.png)
![6'-amino-1-butyl-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4143682.png)
![N-{1-(1-adamantyl)-2-[(2-methoxyethyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4143687.png)
![methyl N-{[(4-tert-butylphenyl)amino]carbonyl}valinate](/img/structure/B4143695.png)
![2-[3-(4-bromo-2-methylphenoxy)propyl]-1-phenyl-3-pyrazolidinone](/img/structure/B4143696.png)

![6-methyl-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4143702.png)
![1-[3-(2-Chloro-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4143711.png)
![1-[4-(3-Chlorophenoxy)butyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4143717.png)
![Phenyl 3-({[2-({2-[(4-methylbenzoyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate](/img/structure/B4143737.png)

![2-[(2-phenylbutanoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4143749.png)
